Ethyl 2-(4-chlorophenyl)-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]acetate
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Overview
Description
Ethyl 2-(4-chlorophenyl)-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]acetate is a synthetic organic compound that belongs to the class of esters It features a chlorophenyl group, an oxazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorophenyl)-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]acetate typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.
Esterification: The final step involves the esterification of the intermediate compound with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole ring or the chlorophenyl group.
Reduction: Reduction reactions could target the ester group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines could be the major products.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Potential use in drug development, particularly for conditions where modulation of specific biological pathways is required.
Industry: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorophenyl)-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromophenyl)-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]acetate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-(4-fluorophenyl)-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]acetate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Ethyl 2-(4-chlorophenyl)-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]acetate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity compared to its bromine or fluorine analogs.
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-3-21-15(20)13(10-4-6-11(16)7-5-10)17-14(19)12-8-9(2)18-22-12/h4-8,13H,3H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWINBKRPARXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)NC(=O)C2=CC(=NO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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